



Spectroscopic Profile of p-Tolylacetylene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-tolylacetylene (also known as 4-methylphenylacetylene). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for p-tolylacetylene is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|--------------|-----------------------------|-------------------------------|
| 7.39 | d | 8.1 | 2H, Aromatic (ortho to -C≡CH) |
| 7.09 | d | 8.1 | 2H, Aromatic (meta to -C≡CH) |
| 2.99 | s | - | 1H, Acetylenic |
| 2.32 | S | - | 3H, Methyl |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--------------------------------------|
| 138.4 | Aromatic (quaternary, para to -C≡CH) |
| 132.0 | Aromatic (ortho to -C≡CH) |
| 129.1 | Aromatic (meta to -C≡CH) |
| 119.3 | Aromatic (quaternary, ipso to -C≡CH) |
| 83.7 | Acetylenic (quaternary) |
| 77.2 | Acetylenic (CH) |
| 21.4 | Methyl |

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of ptolylacetylene.



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 3291 | Strong | ≡C-H stretch |
| 3055 - 3025 | Medium | Aromatic C-H stretch |
| 2920 | Weak | Aliphatic C-H stretch (methyl) |
| 2107 | Weak | -C≡C- stretch |
| 1608 | Medium | Aromatic C=C stretch |
| 1509 | Strong | Aromatic C=C stretch |
| 818 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of p-tolylacetylene is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 116 | 100 | [M]+ (Molecular Ion) |
| 115 | 85 | [M-H]+ |
| 91 | 15 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 65 | 10 | [C₅H₅] ⁺ |
| 39 | 8 | [C ₃ H ₃] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

• Sample Preparation:



- Weigh approximately 10-20 mg of p-tolylacetylene for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroformd, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Parameters:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are commonly used, with proton decoupling to simplify the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of liquid p-tolylacetylene between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin liquid film.
- Instrument Parameters:



- Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Record a background spectrum of the clean, empty salt plates.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)

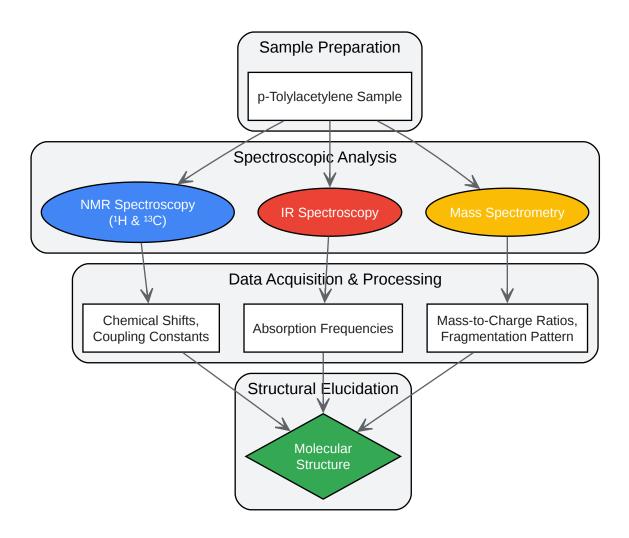
- Sample Introduction:
 - Introduce a small amount of the volatile liquid p-tolylacetylene into the mass spectrometer,
 often via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization and Analysis:
 - Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Interpretation:
 - A detector records the abundance of each ion at a specific m/z value.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.



 Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-tolylacetylene.



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A logical workflow for spectroscopic analysis.

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